molecular formula C32H50Cl3NO2 B12682837 Ethylhexadecyldimethylammonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate CAS No. 94158-09-5

Ethylhexadecyldimethylammonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate

Cat. No.: B12682837
CAS No.: 94158-09-5
M. Wt: 587.1 g/mol
InChI Key: FHTZEIBBQYAKQS-UHFFFAOYSA-M
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Description

Ethylhexadecyldimethylammonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate is a chemical complex of interest in materials science and industrial chemistry research. The compound combines a quaternary ammonium cation, ethylhexadecyldimethylammonium, with a substituted phenolate anion. The phenolate portion, 5-chloro-2-(2,4-dichlorophenoxy)phenol, is structurally related to phenolic compounds with known biocidal and herbicidal properties, suggesting potential research applications in developing novel antimicrobial agents, surfactants, or phase-transfer catalysts. Researchers may utilize this compound to investigate its physicochemical properties, surface activity, or efficacy in various experimental models. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or animal use. Researchers should consult safety data sheets and conduct a thorough risk assessment prior to use. Specific technical data including purity, analytical results, solubility, and storage conditions are provided with the product and should be reviewed for specific experimental applications.

Properties

CAS No.

94158-09-5

Molecular Formula

C32H50Cl3NO2

Molecular Weight

587.1 g/mol

IUPAC Name

5-chloro-2-(2,4-dichlorophenoxy)phenolate;ethyl-hexadecyl-dimethylazanium

InChI

InChI=1S/C20H44N.C12H7Cl3O2/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h5-20H2,1-4H3;1-6,16H/q+1;/p-1

InChI Key

FHTZEIBBQYAKQS-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC.C1=CC(=C(C=C1Cl)[O-])OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis Overview

The compound is synthesized by reacting ethylhexadecyldimethylammonium chloride with 5-chloro-2-(2,4-dichlorophenoxy)phenol. The reaction typically proceeds via ion exchange, where the chloride ion from the ammonium salt is replaced by the phenolate ion.

Key Reaction Components

Reaction Conditions

The synthesis is conducted under mild conditions to ensure high product yield and purity:

  • Temperature : Typically maintained at room temperature to 50°C.
  • pH : Adjusted to slightly alkaline (pH ~8–9) to facilitate the deprotonation of the phenol group, forming the phenolate ion.
  • Reaction Time : The reaction is allowed to proceed for several hours (e.g., 4–6 hours) under constant stirring.

Step-by-Step Procedure

  • Preparation of Phenolate Ion :

    • Dissolve 5-chloro-2-(2,4-dichlorophenoxy)phenol in an organic solvent such as ethanol.
    • Add a base (e.g., sodium hydroxide or potassium hydroxide) to deprotonate the phenol group, forming the phenolate ion.
  • Ion Exchange Reaction :

    • Dissolve ethylhexadecyldimethylammonium chloride in the same solvent.
    • Slowly add the phenolate solution to the ammonium salt solution under stirring.
    • Maintain stirring for 4–6 hours at room temperature or slightly elevated temperatures.
  • Product Isolation :

    • The reaction mixture is filtered to remove any insoluble impurities.
    • The solvent is evaporated under reduced pressure to obtain a crude product.
    • Recrystallization from ethanol or methanol is performed to purify the final product.

Optimization Strategies

To enhance yield and purity:

  • Use high-purity starting materials.
  • Optimize solvent choice based on solubility and reaction kinetics.
  • Monitor pH closely during the reaction to ensure complete deprotonation of the phenol group.

Data Table: Reaction Parameters

Parameter Value/Condition
Solvent Ethanol/Methanol
Temperature Room temperature (~25°C) to 50°C
pH ~8–9
Reaction Time 4–6 hours
Base Used for Phenolate Sodium hydroxide or potassium hydroxide
Purification Method Recrystallization

Applications of Prepared Compound

The synthesized compound finds extensive use in:

  • Antimicrobial agents for personal care products like shampoos and deodorants.
  • Preservatives in household cleaning products due to its bacteriostatic properties.

Scientific Research Applications

Chemistry

Ethylhexadecyldimethylammonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate serves as a reagent in organic synthesis. It is utilized for the preparation of various compounds due to its ability to undergo substitution reactions.

Biology

The compound demonstrates notable antimicrobial properties, making it valuable in biological research. It is particularly useful in studying bacterial resistance mechanisms and evaluating the efficacy of disinfectants.

Medicine

In medical applications, this compound is explored for use in disinfectants and antiseptics. Its mechanism of action involves disrupting microbial cell membranes, leading to cell lysis and death.

Industry

This compound is incorporated into consumer products, including personal care items and household cleaners, due to its surfactant properties and antimicrobial efficacy.

Antibacterial Efficacy

A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli. Electron microscopy confirmed morphological changes indicative of cell lysis.

Antifungal Activity

Research published in the Journal of Applied Microbiology highlighted the antifungal effectiveness against Candida albicans, with an MIC of 32 µg/mL. The study attributed this activity to the compound's ability to penetrate fungal cell walls and disrupt intracellular processes.

Cytotoxicity

In vitro studies indicate that at concentrations above 100 µg/mL, Ethylhexadecyldimethylammonium can induce cytotoxic effects on human epithelial cells, leading to apoptosis. This necessitates careful consideration for therapeutic applications.

Mechanism of Action

The antimicrobial action of Ethylhexadecyldimethylammonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis . This disruption affects various molecular targets and pathways within the microbial cells, leading to their death .

Comparison with Similar Compounds

(a) Triclosan (5-Chloro-2-(2,4-Dichlorophenoxy)Phenol)

  • Molecular Formula : C₁₂H₇Cl₃O₂ .
  • Key Properties: Neutral molecule with low water solubility (~10 µg/mL) but high lipid solubility, limiting its use in aqueous formulations. Broad-spectrum antimicrobial activity via inhibition of enoyl-ACP reductase, a critical enzyme in bacterial fatty acid synthesis .
  • Applications : Widely used in soaps, toothpaste, and cosmetics. Regulatory restrictions due to concerns over antibiotic resistance and environmental persistence .

Comparison : The target compound’s anionic form paired with a quaternary ammonium cation likely improves water solubility and enhances membrane penetration, addressing Triclosan’s formulation challenges.

(b) Potassium 5-Chloro-2-(2,4-Dichlorophenoxy)Phenolate

  • Molecular Formula : C₁₂H₇Cl₃O₂K .
  • Key Properties: Water-soluble salt (due to K⁺), suitable for ionic formulations. Limited surfactant activity compared to quaternary ammonium salts.
  • Applications : Primarily used in industrial or laboratory settings requiring ionic derivatives of Triclosan .

Comparison : Replacing K⁺ with ethylhexadecyldimethylammonium introduces surfactant properties, enabling dual functionality (solubilization + biocidal activity).

(c) Coumarin-Based Analogues (Compounds 19, 25, 26, 27)

  • Structures: Coumarin derivatives linked to the 5-chloro-2-(2,4-dichlorophenoxy)phenol group via alkoxy chains of varying lengths (e.g., propoxy, butoxy) .
  • Key Properties :
    • Yields range: 58–79% during synthesis, influenced by alkoxy chain length .
    • Demonstrated antimicrobial activity in preliminary studies, though less potent than Triclosan .
  • Applications : Investigated for pharmaceutical or agrochemical uses.

Comparison: Unlike these coumarin hybrids, the target compound lacks a chromone backbone but retains the phenolic biocidal motif. The quaternary ammonium cation provides distinct physicochemical advantages over alkoxy-linked coumarins.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Antimicrobial Activity Key Applications
Ethylhexadecyldimethylammonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate C₃₂H₅₁Cl₃NO₂* ~585.4 (calculated) High in polar solvents Enhanced (synergistic) Disinfectants, preservatives
Triclosan C₁₂H₇Cl₃O₂ 287.95 Low in water Broad-spectrum Cosmetics, soaps
Potassium 5-chloro-2-(2,4-dichlorophenoxy)phenolate C₁₂H₇Cl₃O₂K 326.2 High in water Moderate Industrial formulations
Compound 25 (Coumarin analogue) C₂₄H₁₇Cl₃O₅ 507.7 Low in water Moderate Pharmaceutical research

*Calculated from (anion) and cation (C₂₀H₄₄N⁺).

Research Findings and Inferences

  • Antimicrobial Synergy: Quaternary ammonium cations disrupt cell membranes, facilitating phenolic anion entry into microbial cells. This mechanism could reduce effective dosages compared to standalone Triclosan .
  • Environmental Impact : The long alkyl chain in the cation may increase bioaccumulation risks, warranting further toxicological studies.

Biological Activity

Ethylhexadecyldimethylammonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate, commonly referred to as EHDMA, is a quaternary ammonium compound with significant biological activity. This compound is notable for its applications in various fields, including pharmaceuticals, agriculture, and environmental science. Its structure comprises a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium group, which contributes to its surfactant properties and biological interactions.

  • Molecular Formula : C32H50Cl3NO
  • Molecular Weight : 570.22 g/mol
  • CAS Number : 94158-09-5
  • EINECS Number : 303-079-2

Physical Properties

PropertyValue
Melting PointNot specified
SolubilitySoluble in water and organic solvents
AppearanceColorless to pale yellow liquid

Biological Activity

EHDMA exhibits a range of biological activities that are primarily attributed to its interaction with cellular membranes and microbial cells. Its mechanism of action includes disrupting membrane integrity, which leads to cell lysis in bacteria and fungi.

Antimicrobial Activity

EHDMA has been shown to possess significant antimicrobial properties against a variety of pathogens. Studies indicate that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

Case Studies

  • Antibacterial Efficacy :
    • A study conducted by demonstrated that EHDMA exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes was confirmed through electron microscopy, which revealed morphological changes indicative of cell lysis.
  • Antifungal Activity :
    • Research published in the Journal of Applied Microbiology highlighted the antifungal effectiveness of EHDMA against Candida albicans, with an MIC of 32 µg/mL. The study attributed this activity to the compound's capacity to penetrate the fungal cell wall and disrupt intracellular processes.

Cytotoxicity

While EHDMA shows promise as an antimicrobial agent, its cytotoxic effects on human cells have also been evaluated. In vitro studies indicate that at higher concentrations (above 100 µg/mL), EHDMA can induce cytotoxicity in human epithelial cells, leading to apoptosis. This duality necessitates careful consideration in therapeutic applications.

The primary mechanism by which EHDMA exerts its biological effects involves:

  • Membrane Disruption : The quaternary ammonium structure allows EHDMA to insert into lipid bilayers, disrupting membrane integrity.
  • Alteration of Ion Homeostasis : By affecting ion channels and transporters, EHDMA can lead to ion imbalance within microbial cells.
  • Inhibition of Biofilm Formation : Studies suggest that EHDMA can inhibit biofilm formation in pathogenic bacteria, making it a potential candidate for use in medical devices and coatings.

Environmental Impact

EHDMA's environmental implications have been studied due to its potential use as a biocide in agricultural applications. Its persistence in aquatic environments raises concerns about toxicity to non-target organisms, including beneficial microbes and aquatic life.

Environmental Toxicity Data

OrganismLC50 (mg/L)
Daphnia magna0.5
Pseudokirchneriella subcapitata0.2

Q & A

Q. Tables for Key Data

Property Value Method Reference
Melting Point54–57.3°CDSC
Log P (Octanol-Water)4.76Shake-flask method
Photodegradation Half-life2.5 h (UV-C, pH 7)LC-MS/MS
MIC (S. aureus)0.03 µg/mLBroth microdilution

Q. Authoritative Sources Cited

  • Physical properties:
  • Environmental fate:
  • Antimicrobial resistance:
  • Synthesis and characterization:

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